![molecular formula C20H16N2O6 B2728361 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923234-94-0](/img/structure/B2728361.png)

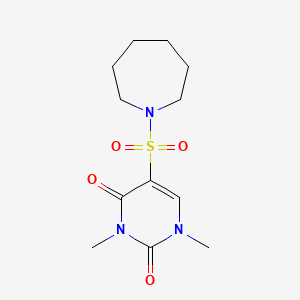

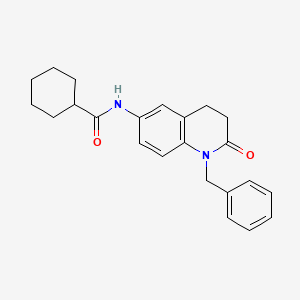

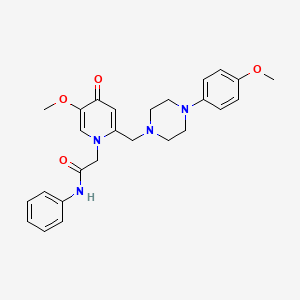

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Sequential Colorimetric Recognition

A study by Jo et al. (2014) explored a chemo-sensor based on the combination of 2-hydroxy-1-naphthaldehyde and a precursor coumarin derivative for selective colorimetric sensing of Cu2+. This sensor exhibited a color change from yellow to orange in the presence of Cu2+ in an aqueous solution and could also sense cyanide, demonstrating its potential as a practical colorimetric test strip for detecting Cu2+ in environmental samples (Jo et al., 2014).

Novel Synthesis Approaches

Zhou et al. (2013) reported an efficient and direct synthesis of biologically intriguing structures, including furo[3,2-c]chromen-4-ones, via a four-component reaction. This method could have broad applications in biomedical-program structures, suggesting the versatility of coumarin derivatives in synthesizing complex molecules (Zhou et al., 2013).

Antimicrobial and Cytotoxic Activities

Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and investigated their antimicrobial and cytotoxic activities. Although the complexes showed marginal antimicrobial activity, they exhibited good cytotoxic activity, indicating potential therapeutic applications (Aiyelabola et al., 2017).

Antibacterial Effects of Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against several bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds demonstrated high levels of bacteriostatic and bactericidal activity, highlighting the potential of coumarin derivatives as antibacterial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

Singh et al. (2017) synthesized and characterized ruthenium flavanol complexes, including those derived from coumarin derivatives, and evaluated their anticancer activities against breast cancer cell lines MCF-7. The study revealed that both the ligands and their complexes exhibited significant cytotoxic potential, suggesting their use as potential anticancer agents (Singh et al., 2017).

Eigenschaften

IUPAC Name |

2-(2-methoxyethylamino)-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c1-26-11-10-21-19-16(12-6-8-13(9-7-12)22(24)25)17-18(28-19)14-4-2-3-5-15(14)27-20(17)23/h2-9,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVDJSOEWZNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)

![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)

![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)

![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)